molecular formula C15H16N2O4S B13902276 ((4-Aminophenyl)sulfonyl)-L-phenylalanine

((4-Aminophenyl)sulfonyl)-L-phenylalanine

Katalognummer: B13902276
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: AAWOKTGNZABRTQ-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to an aromatic ring, which is further connected to a propionic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-phenylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods such as microwave-assisted synthesis. This method has shown to be effective in producing sulfonamides with high yields and shorter reaction times . Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction conditions and reducing the reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, its role as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, thereby preventing its activity and leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its propionic acid moiety provides additional functional versatility, making it a valuable compound for various applications in medicinal and industrial chemistry .

Eigenschaften

Molekularformel

C15H16N2O4S

Molekulargewicht

320.4 g/mol

IUPAC-Name

(2S)-2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19)/t14-/m0/s1

InChI-Schlüssel

AAWOKTGNZABRTQ-AWEZNQCLSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.